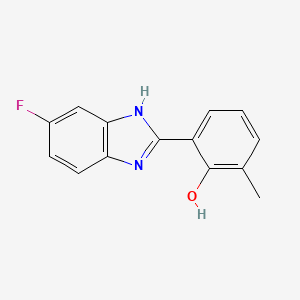
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Descripción general
Descripción
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.21 g/mol. The compound features a fluorinated benzodiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Benzodiazole Derivative A | HeLa | 25.3 ± 4.6 |
| Benzodiazole Derivative B | A549 | 77.4 ± 6.2 |
| This compound | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that derivatives like this compound could possess similar or enhanced anticancer properties.
The biological activity of benzodiazole derivatives often involves:
- Inhibition of Kinases : Many compounds in this class act as inhibitors of kinases involved in cancer progression. For example, some derivatives have shown inhibition against fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.
- Induction of Apoptosis : Compounds may induce apoptosis in cancer cells through various pathways, including the intrinsic and extrinsic pathways.
Case Studies
- Study on FGFR Inhibition : A recent study evaluated a series of benzodiazole derivatives for their ability to inhibit FGFRs. The results indicated that certain modifications to the benzodiazole structure significantly enhanced inhibitory potency. The compound with the most potent activity had an IC50 value below 10 nM against FGFR1.
- Antiproliferative Effects : In vitro studies demonstrated that derivatives similar to this compound exhibited strong antiproliferative effects on various cancer cell lines, including lung and breast cancer models.
Propiedades
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMIVHCVFXMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















